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Compound Name: Myceliothermophin E

Cat. No.: B15595413 Get Quote

Affiliation: Department of Chemistry, BioScience Research Collaborative, Rice University.

Introduction
Myceliothermophin E is a member of a family of cytotoxic polyketides isolated from the

fungus Myceliophthora thermophila.[1] These natural products exhibit significant cytotoxic

activity against several human cancer cell lines, making them attractive targets for total

synthesis and further investigation into their therapeutic potential. This document outlines a

detailed protocol for the total synthesis of Myceliothermophin E, based on the convergent

strategy developed by the Nicolaou group. The synthesis features a key cascade-based

cyclization to construct the trans-fused decalin system and a late-stage coupling of two

advanced fragments.

Retrosynthetic Analysis
The synthetic plan for Myceliothermophin E is based on a convergent approach. The

molecule is disconnected into two key building blocks: the decalin aldehyde 4 and the

pyrrolidinone fragment 5. The synthesis culminates in the coupling of these two fragments,

followed by a series of transformations to yield Myceliothermophin C and D, which are then

converted to Myceliothermophin E.

Experimental Protocols
Part 1: Synthesis of the Decalin Aldehyde Fragment 4
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The synthesis of the decalin aldehyde fragment 4 begins with commercially available (±)-

citronellal derivative 10 and proceeds through a cascade bis-cyclization to form the core

decalin structure, followed by several functional group manipulations.

Step 1.1: Epoxidation of (±)-Citronellal Derivative 10

Procedure: To a solution of (±)-citronellal derivative 10 in a suitable solvent, add a Corey-

Chaykovsky reagent.

Yield: 96%

Step 1.2: Cascade Bis-cyclization to form Decalin 6

Procedure: The epoxide from the previous step is subjected to a cascade reaction, which is

proposed to proceed via an initial epoxide rearrangement to an aldehyde, followed by an

enolization and a Robinson-type annulation to furnish the trans-fused decalin system 6.[1]

Yield: Not explicitly stated for the cascade from the epoxide, but the overall strategy was

optimized to produce decagram quantities of enone 6.[1]

Step 1.3: Elaboration of Decalin 6 to Aldehyde 4

Procedure: The enone decalin system 6 undergoes a multi-step sequence involving the

introduction of a vinyl iodide, desilylation, and oxidation to afford the target aldehyde 4.[1]

Yields:

Desilylation: 91%[1]

DMP oxidation: 95%[1]

Part 2: Synthesis of the Pyrrolidinone Fragment 5
The pyrrolidinone fragment 5 is prepared in two steps from succinimide 26.

Step 2.1: Grignard Addition to Succinimide 26
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Procedure: Succinimide 26 is treated with isopropyl Grignard reagent 27 in THF at ambient

temperature. The reaction is then quenched with MeOH containing 10% concentrated H₂SO₄

at 0°C to furnish lactam 28.[1]

Yield: 62%[1]

Step 2.2: Protection of Lactam 28

Procedure: The lactam 28 is then protected to yield the final pyrrolidinone fragment 5. The

specific protecting group used is the Teoc (2-(trimethylsilyl)ethoxycarbonyl) group.[1]

Part 3: Coupling of Fragments and Completion of the
Synthesis
The final stage of the synthesis involves the coupling of the decalin aldehyde 4 and the

pyrrolidinone fragment 5, followed by a series of transformations to complete the synthesis of

Myceliothermophin E.

Step 3.1: Coupling of Decalin Aldehyde 4 and Pyrrolidinone 5

Procedure: The pyrrolidinone fragment 5 is treated with LDA in THF at -78°C, and the

resulting anion is added to the decalin aldehyde 4 to furnish alcohol 30.[1]

Yield: 85% (as a mixture of four diastereomers)[1]

Step 3.2: Oxidation of Alcohol 30

Procedure: The mixture of diastereomeric alcohols 30 is oxidized with Dess-Martin

periodinane (DMP) to afford ketones 31a and 31b.[1]

Yield: 90% combined yield (approximately 1:1 diastereomeric ratio)[1]

Step 3.3: Elaboration to Myceliothermophins C (2) and D (3)

Procedure: The separated diastereomeric ketones 31a and 31b are each subjected to a

three-step sequence:

Phenyl selenylation (NaH, PhSeCl).
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Oxidation and syn-elimination (NaIO₄).

Removal of the Teoc protecting group (TBAF:AcOH).[1]

Yields:

Phenyl selenylation and elimination: 78% over two steps.[1]

Teoc deprotection: 92%[1]

Step 3.4: Conversion to Myceliothermophin E (1)

Procedure: Myceliothermophin C (2) or D (3) is treated with aqueous HF in MeCN at 0°C to

25°C for 2 hours.[1]

Yield: 81%[1]

Data Presentation
Table 1: Summary of Yields for the Synthesis of the Decalin Aldehyde Fragment 4

Step No. Transformation Reagents Yield (%)

1.1
Epoxidation of (±)-

Citronellal Derivative

Corey-Chaykovsky

reagent
96

1.2
Cascade Bis-

cyclization
- Not specified

1.3a Desilylation TBAF 91

1.3b Oxidation DMP 95

Table 2: Summary of Yields for the Synthesis of the Pyrrolidinone Fragment 5
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Step No. Transformation Reagents Yield (%)

2.1
Grignard Addition and

Cyclization

Isopropyl Grignard,

H₂SO₄/MeOH
62

2.2 Protection
Teoc protection

reagents
Not specified

Table 3: Summary of Yields for the Final Assembly of Myceliothermophin E

Step No. Transformation Reagents Yield (%)

3.1
Coupling of

Fragments 4 and 5
LDA 85

3.2 Oxidation of Alcohol DMP 90

3.3a
Phenyl selenylation

and Elimination
NaH, PhSeCl; NaIO₄ 78

3.3b Teoc Deprotection TBAF:AcOH 92

3.4
Conversion to

Myceliothermophin E
aq. HF 81

Workflow and Diagrams
The overall workflow of the total synthesis of Myceliothermophin E is depicted below.
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Synthesis of Decalin Aldehyde 4

Synthesis of Pyrrolidinone 5

Final Assembly(±)-Citronellal Derivative (10) Epoxide

Epoxidation
(96%) trans-fused Decalin (6)Cascade Bis-cyclization

Decalin Aldehyde (4)

Multi-step
Elaboration

Alcohol (30)

Coupling
(85%)

Succinimide (26) Lactam (28)

Grignard Addition
(62%) Pyrrolidinone (5)Teoc Protection

Ketones (31a, 31b)

DMP Oxidation
(90%) Myceliothermophin C/D (2, 3)

3 Steps
(72% avg.) Myceliothermophin E (1)

aq. HF
(81%)

Click to download full resolution via product page

Caption: Convergent total synthesis of Myceliothermophin E.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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